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molecular formula C9H11N B1194107 2-Aminoindan CAS No. 2975-41-9

2-Aminoindan

Cat. No. B1194107
M. Wt: 133.19 g/mol
InChI Key: LMHHFZAXSANGGM-UHFFFAOYSA-N
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Patent
US07947694B2

Procedure details

A mixture of 2-amino-indane hydrochloride (10 g, 58.9 mmol) and EtOAc was treated with 2 M aqueous Na2CO3 solution. The organic layer was separated and washed (2 M aqueous Na2CO3 solution); the aqueous layers were extracted with EtOAc. The combined organic phases were washed (saturated aqueous NaCl solution), dried (MgSO4), filtered, and concentrated to give 2-amino-indane (7.8 g), which was dissolved in dry THF (80 ml). 4-Nitrobenzaldehyde (9.74 g, 64.4 mmol) and acetic acid (3.35 ml, 58.6 mmol) were added. The mixture was stirred at room temperature for 1 hour. NaBH(OAc)3 (37.2 g, 176 mmol) was added. The resulting yellow suspension was stirred for 15 hours (over night). The mixture was poured onto EtOAc and 2M aqueous Na2CO3 solution (gas evolution). The organic phase was separated, washed (2M aqueous Na2CO3 solution, saturated. aqueous NaCl solution), dried (Na2SO4), filtered and concentrated. Flash chromatography (hexane/EtOAc 7:3) afforded 14.76 g (94%) of intermediate 15.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.C([O-])([O-])=O.[Na+].[Na+]>CCOC(C)=O>[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.NC1CC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed (2 M aqueous Na2CO3 solution)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layers were extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed (saturated aqueous NaCl solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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